(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide
Overview
Description
Typically, a compound’s description would include its systematic name (like the one you provided), common name if applicable, and its classification (like whether it’s a peptide, a carbohydrate, etc.).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. It could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
This involves understanding the compound’s molecular structure, including its stereochemistry. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It could include reactions where the compound is a reactant, a product, or an intermediate.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Application in Fungicide Development
Amino acid derivatives similar to the compound have been synthesized for potential applications in fungicide development. For instance, Tian et al. (2021) synthesized novel amino acid derivatives using natural and non-natural amino acids, finding that these compounds exhibited excellent activity against Phytophthora capsici, a significant plant pathogen. This suggests a potential application in developing new fungicides (Tian, Gao, Peng, Zhang, Zhao, & Liu, 2021).
Bactericidal Applications
Research by Zadrazilova et al. (2015) on similar compounds showed promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), a major concern in healthcare settings. Their work focused on substituted benzamides, indicating the broader potential of such compounds in antibiotic development (Zadrazilova, Pospíšilová, Pauk, Imramovský, Vinšová, Čížek, & Jampílek, 2015).
Computational Analysis for Antifungal Applications
Flores-Holguín et al. (2019) utilized conceptual density functional theory to study the chemical reactivity of peptides similar to the query compound. Their findings contribute to understanding the molecular properties of antifungal peptides, which is crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Optically Active Amino Acids Synthesis
Research into the synthesis of optically active amino acids, such as the work by Shiraiwa et al. (2003), has implications for the production of pharmaceuticals and biologically active compounds. These studies show how specific stereochemistry can be achieved in complex molecules (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Antimycobacterial Activities
Moreth et al. (2014) synthesized derivatives of hydroxyethylsulfonamides to evaluate their antimycobacterial activity, which sheds light on the potential of similar compounds in treating tuberculosis (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions. It could involve novel syntheses, reactions, or applications of the compound.
I hope this general approach is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’ll do my best to provide relevant information.
properties
IUPAC Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H75N11O10/c1-37(73)52(54(64)75)71-60(81)50(34-42-25-13-6-14-26-42)70-61(82)53(38(2)74)72-56(77)47(29-17-18-30-62)66-59(80)51(35-43-36-65-46-28-16-15-27-44(43)46)69-58(79)49(33-41-23-11-5-12-24-41)68-57(78)48(32-40-21-9-4-10-22-40)67-55(76)45(63)31-39-19-7-3-8-20-39/h3-16,19-28,36-38,45,47-53,65,73-74H,17-18,29-35,62-63H2,1-2H3,(H2,64,75)(H,66,80)(H,67,76)(H,68,78)(H,69,79)(H,70,82)(H,71,81)(H,72,77)/t37-,38-,45-,47+,48+,49+,50+,51-,52+,53+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCBXPQKWFOMG-QWXJMLLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H](CC6=CC=CC=C6)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H75N11O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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